molecular formula C11H23Br B137329 1-Bromo-2-methyldecane CAS No. 127839-47-8

1-Bromo-2-methyldecane

Cat. No. B137329
CAS RN: 127839-47-8
M. Wt: 235.2 g/mol
InChI Key: CFGVIMLEZTZTTI-UHFFFAOYSA-N
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Description

1-Bromo-2-methyldecane, also known as decyl bromide, is an organic compound with the molecular formula C11H23Br . It is a colorless liquid with a strong, sweet odor . It is insoluble in water but soluble in organic solvents .


Molecular Structure Analysis

The molecular formula of this compound is C11H23Br . It has an average mass of 235.204 Da and a monoisotopic mass of 234.098312 Da .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a strong, sweet odor . It is insoluble in water but soluble in organic solvents . The molecular formula is C11H23Br, with an average mass of 235.204 Da and a monoisotopic mass of 234.098312 Da .

Scientific Research Applications

Polymer Modification and Synthesis

1-Bromo-2-methyldecane has been employed in the modification and synthesis of various polymers. A study demonstrated the transformation of 1,2-polybutadiene into a reactive intermediate through bromination. This intermediate was further used to synthesize water-soluble brush polymers and polyelectrolyte copolymers, which exhibited ionic conducting properties and were employed as stabilizers in heterophase polymerization of styrene (Yuan et al., 2011).

Development of Thermotropic Dendrimers

Research involving the development of "Willowlike" thermotropic dendrimers incorporated the synthesis of AB2 monomers, where compounds like 13-bromo-1-(4-hydroxyphenyl)-2-(4-hydroxy-4''-p-terphenylyl)tridecane were synthesized. These compounds are essential in producing soluble hyperbranched polymers with various functional groups (Percec et al., 1994).

Electrochemical Reduction in Organic Synthesis

The compound has been used in the field of organic synthesis, particularly in electrochemical processes. For example, the controlled-potential reduction of bromoethers catalyzed by nickel(I) tetramethylcyclam led to the formation of various tetrahydrofuran derivatives, demonstrating the compound's utility in selective radical cyclization (Esteves et al., 2007).

DNA Methylation Studies

In another distinct application, bromodeoxyuridine (5-bromo-2′-deoxyuridine, a related compound) has been used in DNA replication studies. It's shown that exposure of neural stem cells to BrdU resulted in loss of global DNA methylation and glial differentiation, highlighting its impact on DNA methylation and cell differentiation research (Schneider & d’Adda di Fagagna, 2012).

Alternatives to Methyl Bromide in Pest Management

Research into alternatives to methyl bromide, a fumigant used in pest control, has been explored extensively. Studies have looked into various chemical and non-chemical methods, including the use of bromide-based compounds, to replace methyl bromide due to its ozone-depleting properties (Fields & White, 2002).

Synthesis of Organic Compounds

This compound and similar compounds have been used in the synthesis of other organic compounds. For example, the synthesis of 1-bromododecane from potassium bromide, using concentrated sulfuric acid as a catalyst, demonstrates its utility in organic compound synthesis (Heng, 2007).

properties

IUPAC Name

1-bromo-2-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGVIMLEZTZTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337945
Record name 1-Bromo-2-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127839-47-8
Record name 1-Bromo-2-methyldecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127839-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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